(s)-2-Nitro-1-phenylethanol
Overview
Description
(s)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-Nitro-1-phenylethanol can be synthesized through several methods. One common approach involves the nitration of styrene oxide, followed by reduction. The reaction typically uses nitric acid and a suitable solvent under controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the nitro group to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Major Products Formed
Oxidation: Produces 1-phenyl-2-nitroacetone.
Reduction: Yields 1-phenyl-2-aminoethanol.
Substitution: Results in various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(s)-2-Nitro-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-nitropropane
- 1-Phenyl-2-nitrobutane
- 1-Phenyl-2-nitroethane
Uniqueness
(s)-2-Nitro-1-phenylethanol is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific reactivity and the ability to undergo various chemical transformations also make it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(1S)-2-nitro-1-phenylethanol |
InChI |
InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
InChI Key |
XUEWIQNQPBSCOR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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